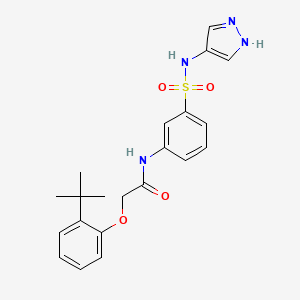

N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide

Description

This compound is a sulfonamide derivative characterized by a central phenyl ring substituted with a sulfamoyl group linked to a 1H-pyrazol-4-yl moiety.

Properties

Molecular Formula |

C21H24N4O4S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-(2-tert-butylphenoxy)-N-[3-(1H-pyrazol-4-ylsulfamoyl)phenyl]acetamide |

InChI |

InChI=1S/C21H24N4O4S/c1-21(2,3)18-9-4-5-10-19(18)29-14-20(26)24-15-7-6-8-17(11-15)30(27,28)25-16-12-22-23-13-16/h4-13,25H,14H2,1-3H3,(H,22,23)(H,24,26) |

InChI Key |

WNHBHKIOMTUULT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CNN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and the acetamide moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and acylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of sulfonamide-acetamide derivatives, enabling comparisons based on substituent effects, bioactivity, and synthetic routes.

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Physicochemical Insights

Bioactivity :

- Compounds with thiazolyl or benzimidazolyl substituents (e.g., 2b, 2e) exhibit antiproliferative effects via MMP-9 and cathepsin inhibition, suggesting that the target compound’s pyrazole-sulfamoyl group may similarly modulate protease activity .

- Quinazoline derivatives (e.g., 4g) demonstrate apoptosis induction, highlighting the role of heterocyclic cores in anticancer activity. The target compound lacks a quinazoline moiety but retains a sulfamoyl-acetamide scaffold, which may confer selectivity for different targets .

Substituent Effects: The tert-butyl phenoxy group in the target compound enhances lipophilicity compared to methoxy or methyl substituents in analogues (e.g., 3j/3k). This could improve membrane permeability but may reduce aqueous solubility . Pyrazole vs. Triazole/Benzimidazole: Pyrazole’s smaller ring size and lower basicity compared to benzimidazole (as in 2e) may alter binding kinetics in enzyme pockets .

Synthesis :

- The target compound likely follows a sulfonylation and amide coupling pathway, analogous to ’s method using EDC/HOBt for acetamide bond formation .

- In contrast, chalcone-derived acetamides () employ chloroacetylation, a route less relevant to the target compound’s synthesis .

Key Differentiators

- Stability : Pyrazole-sulfamoyl linkages are generally more stable under acidic conditions than benzimidazole-sulfinyl groups (e.g., 3j/3k), which are prone to oxidative degradation .

Biological Activity

N-(3-(n-(1H-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H24N4O4S

- CAS Number : 1384744-19-7

The compound features a pyrazole moiety linked to a sulfamoyl group, which is known for its role in enhancing biological activity through various pathways.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in cancer progression. The sulfamoyl group is particularly notable for its interaction with steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast cancer. By inhibiting STS, the compound may reduce the availability of active steroid hormones that promote tumor growth.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of sulfamoylated compounds can effectively inhibit STS. For instance, a related compound showed an IC50 value of 0.21 nM against STS in MCF-7 cells, indicating potent inhibitory activity .

Cellular Assays

In vitro studies using radioisotope assays have shown that compounds similar to this compound exhibit significant inhibition of STS at concentrations as low as 100 nM. Most tested compounds displayed less than 5% residual enzymatic activity at this concentration, highlighting their potential as therapeutic agents .

Case Studies

- Breast Cancer Treatment : A study focused on sulfamoylated triazole derivatives indicated that modifications at the meta position of the aromatic ring significantly enhanced STS inhibitory potency. The most effective compounds were identified for further development as potential breast cancer treatments .

- Comparative Analysis : In a comparative study involving various STS inhibitors, the compound demonstrated competitive inhibition properties similar to established drugs like Irosustat. This suggests that it could be developed as an alternative treatment option for hormone-sensitive cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(n-(1H-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide?

- Methodology :

- Begin with substitution reactions under alkaline conditions using nitrobenzene derivatives and heterocyclic alcohols (e.g., pyrazol-4-ylmethanol) to form intermediates like sulfamoylphenyl derivatives .

- Reduce nitro groups to amines using iron powder under acidic conditions, followed by condensation with cyanoacetic acid or analogous reagents to form the acetamide backbone .

- Purification via column chromatography and characterization using NMR and mass spectrometry to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound?

- Methodology :

- Use Nuclear Magnetic Resonance (NMR) to verify proton environments, focusing on the tert-butyl group (δ ~1.3 ppm) and pyrazole/phenoxy protons (δ 6.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]⁺ peaks matching calculated values) .

- Infrared (IR) Spectroscopy to identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data between this compound and structural analogs?

- Methodology :

- Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., tert-butyl vs. cyclopropyl groups) and comparing their binding affinities to target enzymes .

- Use molecular docking simulations to analyze steric and electronic interactions with active sites, resolving discrepancies in efficacy caused by heterocyclic substituents (e.g., pyrazole vs. triazole rings) .

- Validate findings with in vitro assays under standardized conditions (pH 7.4, 37°C) to minimize variability .

Q. What strategies improve the compound’s selectivity for enzyme inhibition?

- Methodology :

- Introduce bulky substituents (e.g., tert-butyl) to restrict access to off-target binding pockets, as demonstrated in analogs with enhanced specificity for kinase targets .

- Optimize reaction conditions (e.g., solvent polarity, temperature) during synthesis to favor stereoisomers with higher target affinity .

- Employ competitive binding assays with fluorescent probes to quantify selectivity ratios against related enzymes .

Q. How can researchers resolve inconsistencies in solubility and stability data?

- Methodology :

- Perform pH-dependent stability studies (e.g., 1–14) to identify degradation pathways, particularly for sulfonamide and acetamide bonds .

- Use HPLC-UV to monitor solubility in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under controlled temperatures .

- Cross-reference with analogs (e.g., N-(4-chlorophenyl) derivatives) to isolate structural factors affecting stability .

Experimental Design & Data Analysis

Q. What experimental controls are critical for reproducibility in bioactivity assays?

- Methodology :

- Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (e.g., DMSO) to account for solvent effects .

- Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to assess potency variability .

- Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric) for key targets .

Q. How should researchers design multi-step syntheses to minimize by-products?

- Methodology :

- Optimize reflux times and catalyst loads (e.g., Pd/C for hydrogenation) during intermediate steps to reduce side reactions .

- Monitor reactions via thin-layer chromatography (TLC) at each stage to isolate pure intermediates .

- Apply Design of Experiments (DoE) to model interactions between variables (e.g., temperature, solvent ratio) and maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.